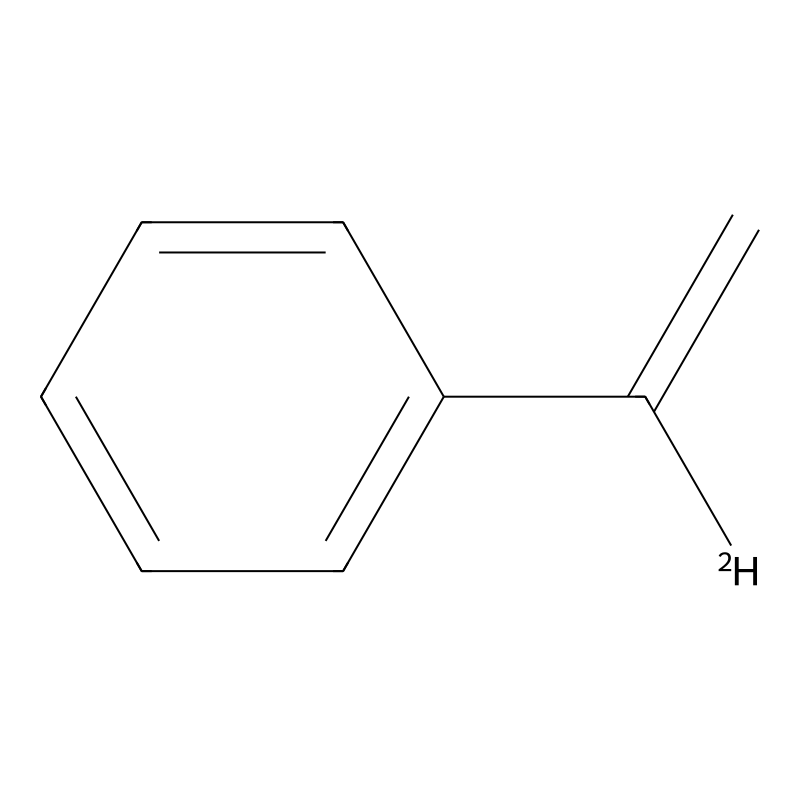

1-Deuterioethenylbenzene

Content Navigation

Undetterated styrene fails to isolate benzylic cleavage kinetics, while styrene-d8 silences β-proton NMR signals needed for stereochemical analysis. 1-Deuterioethenylbenzene (styrene-α-d1) solves this by combining a precise M+1 mass shift with full vinyl proton visibility.

- Delivers unambiguous primary KIE data at the α-position for polymer degradation and oxidative stability studies.

- Retains β-proton scalar coupling to determine syn/anti addition geometry in hydroboration, epoxidation, and hydroformylation.

- Supplied at ≥98 atom % D, stabilized with hydroquinone to prevent auto-polymerization during storage and shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

1-Deuterioethenylbenzene, commonly known as styrene-α-d1, is a site-specifically labeled isotopologue of styrene featuring a single deuterium atom at the benzylic alpha position. Commercially supplied with an isotopic purity of ≥98 atom % D and stabilized with inhibitors such as hydroquinone to prevent auto-polymerization, this monomer is an established precursor for advanced materials and mechanistic chemistry [1]. Unlike fully deuterated or randomly labeled variants, its precise M+1 mass shift and targeted isotopic substitution make it a necessary baseline material for synthesizing alpha-deuterated polystyrene, isolating kinetic isotope effects (KIE) in polymer degradation, and serving as an unambiguous stereochemical probe in transition-metal catalysis[2].

Research Fit

Substituting 1-deuterioethenylbenzene with standard undeuterated styrene (CAS 100-42-5) fundamentally fails in mechanistic and degradation studies, as the undeuterated baseline cannot generate the primary kinetic isotope effect required to identify rate-limiting benzylic C-H bond cleavages [1]. Conversely, substituting with fully deuterated styrene-d8 (CAS 19361-62-7) is equally unviable for stereochemical tracing; while styrene-d8 provides complete 1H NMR silence, it eliminates the beta-proton signals necessary to observe scalar coupling and determine syn/anti addition geometries during catalytic functionalization[2]. Procurement of the exact α-d1 isotopologue is strictly necessary when researchers must isolate the benzylic position while retaining the NMR visibility of the terminal vinyl protons.

Substitution Risk

Kinetic Isotope Effect in Polymer Oxidative Degradation

In studies evaluating the thermal and oxidative degradation of polystyrene, the substitution of the alpha-hydrogen with deuterium provides critical mechanistic evidence. When comparing poly(α-deuterostyrene) synthesized from 1-deuterioethenylbenzene against standard polystyrene, researchers observed that the initial rate of oxidative degradation is slowed down by a factor of approximately 2 [1]. This primary kinetic isotope effect confirms that alpha-hydrogen abstraction is the rate-determining step in the polymer's oxidation pathway.

| Evidence Dimension | Initial rate of oxidative degradation |

| Target Compound Data | Rate reduced by a factor of ~2 (primary KIE) |

| Comparator Or Baseline | Standard undeuterated polystyrene (baseline rate) |

| Quantified Difference | ~2-fold reduction in initial oxidation rate |

| Conditions | Thermal oxidation conditions (e.g., 240–355 °C) |

This quantitative KIE is essential for materials scientists designing oxidation-resistant polymers, justifying the procurement of the alpha-d1 monomer for stability benchmarking.

NMR Clarity for Catalytic Regioselectivity

1-Deuterioethenylbenzene is widely utilized as a benchmark substrate to evaluate the regioselectivity and stereospecificity of catalytic reactions such as hydroboration and olefin metathesis. Because the monomer possesses ≥98 atom % D isotopic purity at the alpha position, the complex 1H NMR multiplet typically observed at ~6.7 ppm for the alpha proton in standard styrene is completely suppressed [1]. This site-specific silencing removes scalar coupling to the beta protons, allowing for the unambiguous integration of downstream beta-proton signals—a capability completely lost if fully deuterated styrene-d8 is used.

| Evidence Dimension | 1H NMR signal resolution at the benzylic position |

| Target Compound Data | Complete suppression of the alpha-proton signal (≥98% D) while retaining beta-proton visibility |

| Comparator Or Baseline | Standard styrene (complex alpha-beta scalar coupling) and Styrene-d8 (complete proton silence) |

| Quantified Difference | Elimination of alpha-beta 3J coupling interference |

| Conditions | 1H NMR monitoring of catalytic addition products |

Procuring the alpha-d1 variant allows analytical chemists to accurately quantify Markovnikov vs. anti-Markovnikov addition ratios without the need for complex spectral deconvolution.

Isolating Scalar Relaxation in Advanced NMR

In the development of long-lived nuclear singlet states for advanced NMR applications, the specific isotopic architecture of styrene-d1 enables the isolation of the Scalar Relaxation of the Second Kind (SR2K) mechanism. Compared to standard styrene, where the intra-pair dipole-dipole mechanism dominates and rapidly decays magnetization, the selective deuteration in styrene-d1 allows the singlet relaxation time constant (TS) to be extended significantly, with observed values approaching 30 seconds under specific spin-locking conditions[1].

| Evidence Dimension | Nuclear singlet relaxation time (TS) |

| Target Compound Data | TS approaching 30 seconds |

| Comparator Or Baseline | Standard styrene (rapid dipole-dipole relaxation limit) |

| Quantified Difference | Significant extension of singlet lifetime via SR2K isolation |

| Conditions | Slow-fluctuation regime with 13C and 2H spin-locking RF fields |

This specific relaxation behavior makes the compound a necessary model system for physicists and spectroscopists developing hyperpolarized NMR probes.

Mechanistic Probing in Transition-Metal Catalysis

1-Deuterioethenylbenzene is a highly specific precursor for investigating the mechanism, regioselectivity, and stereochemistry of catalytic olefin functionalizations, including hydroboration, hydroformylation, and epoxidation. Its specific alpha-deuteration allows researchers to track the exact fate of the benzylic carbon without the NMR signal overlap inherent to standard styrene or the complete signal loss of styrene-d8 [1].

Synthesis of Isotopically Labeled Polymer Standards

Industrial and academic materials science laboratories procure this monomer to synthesize poly(α-deuterostyrene). These labeled polymers are critical for studying thermal degradation kinetics, oxidative stability, and chain dynamics, as the primary kinetic isotope effect at the alpha position provides quantifiable data on degradation pathways [2].

Development of Long-Lived NMR Probes

Due to its unique spin-coupling network, styrene-α-d1 is utilized in fundamental NMR physics to study scalar relaxation of the second kind (SR2K). It serves as a highly specific model compound for researchers engineering long-lived nuclear singlet states, which have downstream applications in medical imaging and hyperpolarized NMR spectroscopy [3].

Application Fit Matrix

References

- [1] Zheng, J., et al. 'Catalytic α-Selective Deuteration of Styrene Derivatives.' ACS Catalysis 9, 2 (2019): 1431-1436.

- [2] Wall, L. A., et al. 'Polymer Degradation Mechanisms.' Circular of the National Bureau of Standards 525 (1953).

- [3] Tayler, M. C. D., et al. 'Nuclear singlet relaxation by scalar relaxation of the second kind in the slow-fluctuation regime.' The Journal of Chemical Physics 150, 6 (2019).

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Wikipedia

Explore Compound Types